molecular formula C21H27NO4 B1681820 Laudanosine CAS No. 2688-77-9

Laudanosine

Cat. No. B1681820
CAS RN: 2688-77-9
M. Wt: 357.4 g/mol
InChI Key: KGPAYJZAMGEDIQ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laudanosine is a recognized metabolite of atracurium and cisatracurium . It is a benzyltetrahydroisoquinoline alkaloid . It occurs naturally in small amounts (0.1%) in opium .


Synthesis Analysis

The synthesis of this compound involves a key asymmetric intramolecular hydroamination reaction . The key intermediate was obtained from 2-bromo-4,5-dimethoxy benzaldehyde and 4-ethenyl-1,2-dimethoxy benzene using a sequence of reactions .


Molecular Structure Analysis

The molecular formula of this compound is C21H27NO4 . Its average mass is 357.443 Da and its monoisotopic mass is 357.194000 Da .


Chemical Reactions Analysis

The reaction for the synthesis of this compound was first described by Pictet and Spengler in the year 1911 . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Physical And Chemical Properties Analysis

This compound has a melting point of 89 °C . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 468.1±45.0 °C at 760 mmHg . The molar refractivity of this compound is 102.6±0.3 cm3 .

Scientific Research Applications

Metabolite of Neuromuscular-Blocking Drugs

Laudanosine is known as a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium. It has been observed to cross the blood-brain barrier and may cause excitement and seizure activity. The interest in this compound has increased due to its recognized interaction with gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. It produces analgesia in animal models, and high plasma concentrations can lead to hypotension and bradycardia (Fodale & Santamaria, 2002).

Degradation Product of Atracurium

This compound is a major end-product of atracurium degradation both in buffer and in plasma. Its production is more rapid in plasma than in buffer. The degradation of atracurium is influenced by the presence of plasma constituents and esterase inhibitors (Stiller, Cook & Chakravorti, 1985).

Impact on Renal Failure Patients

Patients with renal failure show higher plasma concentrations of this compound following atracurium administration. This aspect is significant since this compound is a central nervous system stimulant in various animal species, making its actions in humans, especially those with renal failure, an important area of investigation (Fahey et al., 1985).

EEG Effects in Epilepsy Models

In an animal model of induced epilepsy, this compound showed no significant difference in seizure activity compared to controls. This suggests that routine use of atracurium is unlikely to provoke seizures, even with an epileptogenic focus present (Tateishi et al., 1989).

Interaction with Neuronal Nicotinic Receptors

This compound interacts with human neuronal nicotinic receptors, potentially explaining some adverse effects observed during atracurium administration. These interactions include inhibition and activation of various receptor subtypes, highlighting the complexity of this compound's pharmacological profile (Chiodini et al., 2001).

Respiratory and Excitement Activities in Neonatal Rats

In neonatal rats, this compound did not affect respiratory rates but induced non-respiratory excitement activities at high concentrations. This highlights its potential effects on the central nervous system apart from respiratory activities (Sakuraba et al., 2010).

Cardiovascular and Neurological Effects in Animal Studies

This compound caused convulsions and limb extensions in mice and rats at specific doses, and in dogs, it induced hypotension, bradycardia, and epileptic EEG spiking at higher plasma concentrations. These studies suggest a wide range of effects at varying concentrations, with potential for neurological or cardiovascular disturbances in certain scenarios (Chapple et al., 1987).

Mechanism of Cardiovascular Activity

This compound shows selective activity as an α1-adrenoceptor blocker and has a different impact on various cyclic nucleotide phosphodiesterases compared to structurally related compounds. This specificity provides insights into the pharmacological behavior of this compound and related benzylisoquinolines (Chuliá et al., 1994).

Potential Neuroprotective Effects

There is a hypothesis that this compound might have neuroprotective effects at clinical concentrations found in cerebrospinal fluid after atracurium administration. This hypothesis is supported by its interaction at opioid receptors, which are known to have neuroprotective actions against hypoxia and ischemia (Fodale & Santamaria, 2003).

Safety and Hazards

Laudanosine is toxic if swallowed, in contact with skin, or if inhaled . It may cause drowsiness or dizziness . It is advised to avoid breathing dust, vapours, and to wear protective clothing .

Future Directions

Further studies are needed, especially around the interactions with γ-aminobutyric acid, opioid, and nicotinic acetylcholine receptors . This will help in understanding the potential applications and risks associated with Laudanosine.

Mechanism of Action

Target of Action

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, has been shown to interact with several types of receptors in the body. Its primary targets include GABA receptors , glycine receptors , opioid receptors , and nicotinic acetylcholine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and modulation of pain signals.

Mode of Action

This compound’s interaction with its targets can lead to both activating and inhibiting effects, depending on its concentration . For instance, in the presence of this compound, nicotinic acetylcholine receptors can be activated at low concentrations and inhibited at high concentrations . This dual mode of action can lead to various changes in the body, such as altered neurotransmission and potentially induced seizures .

Biochemical Pathways

It is known that this compound is a metabolite of atracurium and cisatracurium, two neuromuscular blocking agents . It’s also known that this compound can decrease the seizure threshold, potentially leading to seizures if present at sufficient concentrations .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various patient populations. For instance, in elderly patients, the elimination half-life of this compound was found to be significantly longer, and its clearance significantly slower, compared to younger patients . This suggests that this compound’s metabolism and excretion may depend to some extent on liver or kidney function, which can be less efficient in the elderly .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interactions with its target receptors. For example, its interaction with GABA and glycine receptors can modulate neurotransmission, while its interaction with opioid receptors can affect pain signaling . At high concentrations, this compound can decrease the seizure threshold, potentially leading to seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effects can be modulated by the presence of other drugs, such as neuromuscular blocking agents from which it is a metabolite . Additionally, factors such as the patient’s age and liver or kidney function can influence the pharmacokinetics of this compound, affecting its bioavailability and potential effects .

properties

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878577
Record name Laudanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2688-77-9
Record name (+)-Laudanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2688-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laudanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laudanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Laudanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAUDANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA7R5WVN48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laudanosine
Reactant of Route 2
Reactant of Route 2
Laudanosine
Reactant of Route 3
Reactant of Route 3
Laudanosine
Reactant of Route 4
Reactant of Route 4
Laudanosine
Reactant of Route 5
Reactant of Route 5
Laudanosine
Reactant of Route 6
Reactant of Route 6
Laudanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.